N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Description
The compound contains several structural motifs that are common in medicinal chemistry, including a benzofuran, a 1,3,4-oxadiazole, and a benzo[d][1,3]dioxol-5-yl group . These groups are often found in biologically active molecules and could potentially contribute to the activity of the compound.
Molecular Structure Analysis
The compound contains a benzofuran and a benzo[d][1,3]dioxol-5-yl group, which are aromatic and contribute to the overall stability of the molecule . The 1,3,4-oxadiazole is a heterocyclic ring that can act as a bioisostere for a carbonyl group.Scientific Research Applications
Antimicrobial Activity
The benzofuran-oxadiazole hybrids have been investigated for their antimicrobial properties. Several derivatives were designed, synthesized, and tested against pathogenic bacteria and fungi, showing promising results in inhibiting bacterial growth, particularly against strains such as S. aureus, E. coli, P. vulgaris, S. typhi, and others. The structure-activity relationship of these compounds has been substantiated through spectral and elemental analysis (Sanjeeva et al., 2021; Idrees et al., 2020; Idrees et al., 2019).
Anticancer Activity
Derivatives of benzofuran-oxadiazole have also been explored for their anticancer activity. A series of compounds were synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The studies revealed that some derivatives exhibited moderate to excellent anticancer activity, with certain compounds showing higher activity than reference drugs (Ravinaik et al., 2021).
Antioxidant Activity
Compounds incorporating benzofuran-oxadiazole moiety have been evaluated for their antioxidant activity. The studies involved the synthesis of new functionalized derivatives and testing their ability to protect against DNA damage induced by harmful agents. Some compounds showed excellent antioxidant properties and high protection against DNA damage (Bondock et al., 2016).
Antidiabetic Activity
Research has also delved into the antidiabetic potential of benzofuran-oxadiazole derivatives. Compounds were synthesized and assessed for in vitro antidiabetic activity through the α-amylase inhibition assay. The results indicated promising antidiabetic properties of some synthesized compounds (Lalpara et al., 2021).
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZGSQTSOUFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide |
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